2-Methoxy-5-propylphenol physical and chemical properties
2-Methoxy-5-propylphenol physical and chemical properties
An In-depth Technical Guide to 2-Methoxy-5-propylphenol
Foreword: A Modern Phenolic Compound of Interest
Welcome to a comprehensive exploration of 2-Methoxy-5-propylphenol (CAS No: 58539-27-8), a phenolic compound with growing significance across various scientific disciplines. Also known by synonyms such as 5-propylguaiacol and Dihydrochavibetol, this molecule holds a unique position due to the interplay of its hydroxyl, methoxy, and propyl functional groups. Its structure lends itself to applications ranging from flavor and fragrance chemistry to its use as an intermediate in complex organic synthesis and a potential antioxidant in cosmetic and pharmaceutical formulations.[1]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data points, aiming instead to provide a deeper understanding of why 2-Methoxy-5-propylphenol behaves as it does. We will delve into its core physical and chemical properties, supported by established experimental protocols and safety guidelines. The structure of this document is intentionally fluid, designed to present the most logical and interconnected narrative of the compound's scientific profile.
Section 1: Core Compound Identification and Structure
A precise understanding of a molecule begins with its fundamental identity. 2-Methoxy-5-propylphenol is an aromatic organic compound, specifically a substituted phenol. The table below summarizes its key identifiers.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-methoxy-5-propylphenol | [2] |
| Synonyms | 5-propylguaiacol, Dihydrochavibetol | [2] |
| CAS Number | 58539-27-8 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [2][4] |
| Molecular Weight | 166.22 g/mol | [2][3][4] |
| InChI Key | TZUORCZPIKYDQG-UHFFFAOYSA-N |[2] |
The molecule's structure, featuring a benzene ring substituted with hydroxyl, methoxy, and propyl groups, is the foundation of its properties. The ortho-positioning of the methoxy group relative to the hydroxyl group is a key feature of the "guaiacol" substructure.
Caption: Molecular Structure of 2-Methoxy-5-propylphenol.
Section 2: Physicochemical Properties
The physical state, solubility, and other macroscopic properties of a compound are direct consequences of its molecular structure. These characteristics are critical for determining appropriate solvents, storage conditions, and formulation strategies.
Table 2: Physical and Chemical Properties
| Property | Value | Comments | Source(s) |
|---|---|---|---|
| Appearance | Colorless to yellowish liquid | At room temperature. | [5] |
| Odor | Spicy, floral, woody | Characteristic aromatic profile. | [5] |
| Melting Point | 21-22 °C | [4] | |
| Boiling Point | 132-134 °C | At atmospheric pressure. | [4] |
| Water Solubility | 0.89 g/L (Predicted) | Low solubility due to the hydrophobic propyl chain and aromatic ring. | [6] |
| logP (Octanol/Water) | 2.87 - 2.91 (Predicted) | Indicates a preference for non-polar environments. |[6] |
Note: It is crucial to distinguish this compound from its isomer, 2-Methoxy-4-propylphenol (CAS 2785-87-7), as their properties differ.
Expert Insights on Solubility
The solubility profile of 2-Methoxy-5-propylphenol is a classic example of competing intermolecular forces.
-
Hydrophobic Character : The benzene ring and, most significantly, the three-carbon propyl chain contribute to the molecule's non-polar nature. This drives its solubility in organic solvents.[7]
-
Polar Character : The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, while the ether oxygen of the methoxy (-OCH₃) group is a hydrogen bond acceptor. These groups provide a degree of polarity and limited solubility in polar solvents like water.[7]
The predicted logP value of nearly 3.0 confirms that the compound is significantly more lipophilic than hydrophilic, a key consideration for applications in lipid-based formulations or for predicting its interaction with biological membranes.
Section 3: Spectroscopic Profile and Analytical Quantification
Structural elucidation and purity assessment rely on modern analytical techniques. The primary methods for characterizing 2-Methoxy-5-propylphenol are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified NMR spectrum for this specific isomer is not readily found, we can predict the expected chemical shifts based on established principles. These predictions are invaluable for researchers aiming to confirm the identity of a synthesized sample.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
|---|---|---|---|
| Proton 1 | Ar-H (meta to OH) | ~6.8 | d |
| Proton 2 | Ar-H (ortho to propyl) | ~6.7 | dd |
| Proton 3 | Ar-H (ortho to OH) | ~6.6 | d |
| Proton 4 | OH | 5.0 - 6.0 | br s |
| Proton 5 | O-CH ₃ | ~3.8 | s |
| Proton 6 | Ar-CH ₂-CH₂-CH₃ | ~2.5 | t |
| Proton 7 | Ar-CH₂-CH ₂-CH₃ | ~1.6 | sextet |
| Proton 8 | Ar-CH₂-CH₂-CH ₃ | ~0.9 | t |
| ¹³C NMR | Assignment | Predicted δ (ppm) | |
| Carbon 1 | C -OH | ~145 | |
| Carbon 2 | C -OCH₃ | ~146 | |
| Carbon 3 | C -H | ~110 | |
| Carbon 4 | C -H | ~120 | |
| Carbon 5 | C -H | ~114 | |
| Carbon 6 | C -Propyl | ~138 | |
| Carbon 7 | O-C H₃ | ~56 | |
| Carbon 8 | Ar-C H₂-CH₂-CH₃ | ~37 | |
| Carbon 9 | Ar-CH₂-C H₂-CH₃ | ~24 |
| Carbon 10 | Ar-CH₂-CH₂-C H₃ | ~14 | |
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a robust reversed-phase HPLC method for the accurate determination of 2-Methoxy-5-propylphenol, adapted from standard methodologies for phenolic compounds.[8]
1. Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This ratio provides a good balance of polarity to achieve reasonable retention and peak shape for this moderately nonpolar analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: ~275 nm. Rationale: Phenolic compounds typically exhibit strong UV absorbance near this wavelength.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of high-purity 2-Methoxy-5-propylphenol and dissolve in 10.0 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Weigh the sample accurately. Dissolve and dilute it with the mobile phase to an expected concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[8]
3. Analysis and Quantification:
-
System Suitability: Inject the mid-range calibration standard five times. The relative standard deviation (RSD) of the peak area should be <2%.
-
Calibration Curve: Inject the calibration standards in sequence from lowest to highest concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Calculation: Determine the concentration in the sample using the calibration curve equation.
Caption: Experimental workflow for HPLC analysis.
Section 4: Chemical Reactivity and Stability
The chemical behavior of 2-Methoxy-5-propylphenol is dominated by its phenolic hydroxyl group, which serves as a versatile handle for synthetic transformations.[9]
-
Acidity: The hydroxyl proton is weakly acidic (predicted pKa ~10-11), similar to other phenols. It can be readily deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding phenoxide anion. This anion is a potent nucleophile and a key intermediate in many reactions.[9]
-
Stability: The compound is stable under normal storage conditions.[10] However, like many phenols, it can be susceptible to oxidation over time, especially when exposed to air and light, which may cause discoloration. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of high-purity material.
Protocol: Williamson Ether Synthesis
This protocol details the conversion of the phenolic hydroxyl group to an ether, a fundamental reaction that demonstrates its core reactivity. We will use the formation of 1,2-dimethoxy-4-propylbenzene as a representative example.
1. Materials and Setup:
-
Reactants: 2-Methoxy-5-propylphenol, sodium hydride (NaH, 60% dispersion in oil), methyl iodide (CH₃I).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Apparatus: A round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet to maintain an inert atmosphere.
2. Step-by-Step Procedure:
-
Deprotonation: Under a nitrogen atmosphere, dissolve 2-Methoxy-5-propylphenol (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, evolving hydrogen gas and forming the sodium phenoxide. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Nucleophilic Attack: Cool the resulting phenoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via a syringe. Causality: The highly nucleophilic phenoxide attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel.
Caption: Williamson Ether Synthesis of 2-Methoxy-5-propylphenol.
Section 5: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The Globally Harmonized System (GHS) classifications provide a standardized summary of the potential hazards.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |[2] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2-Methoxy-5-propylphenol is a compound whose utility is directly derived from its specific molecular architecture. Its moderate lipophilicity, distinct aromatic odor, and, most importantly, the reactivity of its phenolic hydroxyl group make it a valuable substance in both industrial and research settings. From the precise quantification via HPLC to its synthetic modification through reactions like the Williamson ether synthesis, a thorough understanding of its properties is essential for its effective and safe application. This guide has aimed to provide that understanding, grounding theoretical knowledge in practical, field-proven protocols.
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ResearchGate. (n.d.). (a) One-pot conversion of 2-methoxy-4-propylphenol to phenol. Retrieved from [Link]
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